(-)-Adlumine
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Overview
Description
(-)-Adlumine is a bioactive chemical.
Scientific Research Applications
Chromato-Spectrometric Method Development
- Method for Quantitative Determination : A study by Krivut et al. (1984) developed a chromato-spectrometric method for the quantitative determination of the biologically active alkaloid adlumine in pale corydalis. This method ensures an accuracy of ±3.62% for plant material and ±0.79% for the isolated substance, indicating its significance in precise alkaloid measurement and analysis in scientific research (B. A. Krivut, N. A. Fedyunina, N. Margvelashvili, & L. M. Molodozhnikova, 1984).
Bioluminescence Imaging Applications
- Bioluminescence in Biomedical Research : Badr and Tannous (2011) highlighted the extensive application of bioluminescence imaging in biomedical research. This technology is critical for monitoring biological processes in fields like immunology, oncology, virology, and neuroscience, providing insights into disease progression and treatment efficacy (C. Badr & B. Tannous, 2011).
- Bioluminescent Proteins Prediction : Nath and Subbiah (2016) presented an approach for the prediction of bioluminescent proteins. Their method, combining unsupervised K-Means algorithm with Synthetic Minority Oversampling Technique (SMOTE), is vital for the identification and annotation of bioluminescent proteins in analytical research methods, including cellular imaging and gene expression analysis (A. Nath & Karthikeyan Subbiah, 2016).
Chemiluminescence for Amyloid Beta Detection
- Turn-On Chemiluminescence Probes : Yang et al. (2020) reported on turn-on chemiluminescence probes for in vivo imaging, specifically targeting amyloid beta species. This is particularly relevant in Alzheimer's research, offering new avenues for detecting and studying protein aggregation related to neurodegenerative diseases (Jing Yang, Wei Yin, Richard S. Van et al., 2020).
Comparative Studies of Adlumine
- Pharmacological Actions of Corlumine vs Adlumine : A historical study by Rice (1938) compared the pharmacological actions of corlumine with its stereoisomer, adlumine. This research is crucial in understanding the different actions of chemically similar or related alkaloids, providing a foundation for further pharmacological studies (H. V. Rice, 1938).
NMR Signal Assignment in Alkaloids
- NMR Signal Assignment of Benzylisoquinoline Alkaloids : Seger et al. (2004) worked on the NMR signal assignments of benzylisoquinolines, including adlumine, from Fumaria officinalis L. This study contributes to the chemical characterization and understanding of structurally diverse alkaloids (C. Seger, S. Sturm, E. Strasser, E. Ellmerer, & H. Stuppner, 2004).
Alkaloid Studies in Adlumia Fungosa
- Alkaloids of Adlumia Fungosa : Research by Manske (1933) on Adlumia fungosa confirmed the presence of adlumine and explored its properties. This investigation enhances the understanding of the natural occurrence and properties of adlumine in plant species (R. Manske, 1933).
Properties
CAS No. |
21414-43-7 |
---|---|
Molecular Formula |
C21H21NO6 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6R)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1 |
InChI Key |
SZDGAZFTAUFFQH-RTBURBONSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-Adlumine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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